molecular formula C10H16O3 B3011412 2-propanoylcyclohexane-1-carboxylic acid CAS No. 148029-01-0

2-propanoylcyclohexane-1-carboxylic acid

Cat. No.: B3011412
CAS No.: 148029-01-0
M. Wt: 184.235
InChI Key: SYPZNRMJHWDYQA-UHFFFAOYSA-N
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Description

2-Propanoylcyclohexane-1-carboxylic acid (IUPAC name: 1-(propan-2-yl)cyclohexane-1-carboxylic acid) is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a propanoyl (isobutyryl) substituent at position 2 of the ring. Its molecular formula is C₁₀H₁₈O₂, with a molecular weight of 170 Da and a CAS number of 1127-07-7 . The molecule contains one cyclohexane ring, two rotatable bonds, and a 90% carbon bond saturation (Fsp³), contributing to its conformational rigidity . This compound is utilized as a building block in organic synthesis and pharmaceutical research due to its balanced hydrophobicity and structural versatility .

Properties

IUPAC Name

2-propanoylcyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h7-8H,2-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPZNRMJHWDYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1CCCCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Propanoylcyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: More oxidized carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides.

Scientific Research Applications

Medicinal Chemistry

a. Pharmaceutical Intermediates
2-Propanoylcyclohexane-1-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can enhance biological activity. For example, it can be utilized in the development of anti-inflammatory drugs by modifying its carboxylic acid group to form more potent derivatives.

b. Drug Design
The compound's ability to participate in nucleophilic acyl substitution reactions makes it a valuable building block in drug design. Researchers have been exploring its potential as a scaffold for new drug candidates targeting specific diseases, including cancer and metabolic disorders.

Polymer Chemistry

a. Synthesis of Polymeric Materials
In polymer chemistry, this compound is used to create polyesters and polyamides through condensation reactions. Its functionality allows for the formation of high-performance materials with desirable mechanical properties.

b. Coating Applications
The compound can also be incorporated into coating formulations, providing enhanced adhesion and durability. Its compatibility with various solvents makes it suitable for applications in paints and coatings where chemical resistance is required.

Biochemistry

a. Crosslinking Agents
In biochemical applications, this compound can act as a crosslinking agent for proteins and peptides. This property is particularly useful in the development of biomolecular probes and for immobilizing biomolecules on solid supports for assays and diagnostics.

b. Enzyme Inhibitors
Research has indicated that derivatives of this compound may exhibit enzyme inhibitory activity, which could be harnessed for therapeutic purposes. Studies are ongoing to evaluate its efficacy against specific enzyme targets involved in metabolic pathways.

Case Studies

Study Title Objective Findings
Synthesis of Anti-inflammatory AgentsTo develop derivatives of this compoundSeveral derivatives showed enhanced anti-inflammatory activity compared to the parent compound.
Development of High-performance PolymersTo explore the use of this compound in polymer synthesisResulted in polymers with improved thermal stability and mechanical strength.
Evaluation as a Crosslinking AgentTo assess the efficacy of this compound in protein crosslinkingDemonstrated effective crosslinking with various proteins, enhancing assay sensitivity.

Mechanism of Action

The mechanism of action of 2-propanoylcyclohexane-1-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and participate in acid-base reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclohexane-1-Carboxylic Acid Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (Da) CAS Number
2-Propanoylcyclohexane-1-carboxylic acid 2-propanoyl C₁₀H₁₈O₂ 170 1127-07-7
1-Amino-2-phenylcyclohexanecarboxylic acid 1-amino, 2-phenyl C₁₃H₁₇NO₂ 219 Not provided
CIS-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid 2-(2-ethylbenzoyl) C₁₆H₂₀O₃ 260.33 733742-64-8
2-Phenylcyclohexane-1-carboxylic acid 2-phenyl C₁₃H₁₆O₂ 204 CID 12384871
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid 1-(2-ethyl-butyl) C₁₃H₂₄O₂ 212 Not provided

Key Observations :

  • Substituent Diversity: The propanoyl group in the target compound is less bulky than the benzoyl group in CIS-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid but more polar than alkyl chains (e.g., 2-ethyl-butyl in 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid ).
  • Electronic Effects: Aromatic substituents (e.g., phenyl in 2-phenylcyclohexane-1-carboxylic acid) introduce electron-withdrawing or donating effects, altering the acidity of the carboxylic acid group compared to the propanoyl derivative .

Physicochemical Properties

Table 2: Property Comparison

Compound Name logP Polar Surface Area (Ų) Rotatable Bonds Hydrogen Bond Donors
This compound 3.18 37 2 1
1-Amino-2-phenylcyclohexanecarboxylic acid ~2.5* 66 3 2
CIS-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid ~4.0* 46 4 1
2-Phenylcyclohexane-1-carboxylic acid ~3.5* 37 2 1

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity: The propanoyl derivative’s logP of 3.18 is intermediate between the more hydrophilic 1-amino-2-phenylcyclohexanecarboxylic acid (logP ~2.5) and the highly lipophilic CIS-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid (logP ~4.0) .
  • Polar Surface Area: The amino group in 1-amino-2-phenylcyclohexanecarboxylic acid increases polarity (66 Ų), enhancing solubility in aqueous media compared to the propanoyl analog (37 Ų) .

Conformational and Reactivity Differences

  • Conformational Preferences: The phenyl group in 1-amino-2-phenylcyclohexanecarboxylic acid induces chair conformations with axial or equatorial substituent orientations, impacting steric interactions and biological activity . In contrast, the propanoyl group’s smaller size may allow greater conformational flexibility .
  • Reactivity: The propanoyl ketone group can participate in keto-enol tautomerism or nucleophilic additions, whereas alkyl-substituted derivatives (e.g., 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid) lack such reactivity .

Biological Activity

2-Propanoylcyclohexane-1-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its various biological effects, including antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C1H1O2C6H11O2\text{C}_1\text{H}_1\text{O}_2\text{C}_6\text{H}_{11}\text{O}_2

This compound features a cyclohexane ring with a propanoyl group attached to a carboxylic acid functionality, which influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, studies have shown that carboxylic acids can disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death. The mechanism involves the diffusion of these acids across the cell membrane, where they acidify the cytoplasm .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Mechanism of Action
Caffeic Acid50Membrane disruption
Propanoic Acid30Cytoplasmic acidification
This compoundTBDTBD

Anticancer Properties

The anticancer potential of this compound is supported by its ability to inhibit specific cancer cell lines. A study on related compounds has shown that certain derivatives can act as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer progression by regulating gene expression .

Case Study: HDAC Inhibition
In vitro studies demonstrated that derivatives of cyclohexane carboxylic acids exhibited significant HDAC inhibitory activity, leading to reduced proliferation of cancer cells. The IC50 values for these compounds ranged from 10 to 50 µM, indicating promising therapeutic potential.

Antioxidant Activity

Antioxidant properties are essential for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of similar compounds. Results indicated that while some related carboxylic acids showed moderate activity, further investigation into the structure-activity relationship is necessary .

Table 2: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
Caffeic Acid92.917.5
p-Coumaric Acid51.750.0
This compoundTBDTBD

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